2-CHLORO-4-(2,5-DIMETHYL-3-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID
Overview
Description
2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid with a pyrrole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid typically involves multiple steps One common approach is to start with the chlorination of benzoic acid to introduce the chlorine atom at the 2-positionThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides .
Scientific Research Applications
2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: This compound shares a similar chlorinated structure but differs in the presence of a pyridine ring instead of the pyrrole and pyrimidine moieties.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another chlorinated compound with a triazine ring, used in peptide coupling reactions.
Uniqueness
2-Chloro-4-(2,5-dimethyl-3-{[2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a chlorinated benzoic acid with both pyrrole and pyrimidine moieties. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-chloro-4-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrrol-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5/c1-8-5-10(6-13-15(23)20-18(27)21-16(13)24)9(2)22(8)11-3-4-12(17(25)26)14(19)7-11/h3-7H,1-2H3,(H,25,26)(H2,20,21,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPIRGNYXPNQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C)C=C3C(=O)NC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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